7-nitro-2H,3H-benzo[e]1,4-dioxin-6-sulfonamide
Description
Properties
IUPAC Name |
7-nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O6S/c9-17(13,14)8-4-7-6(15-1-2-16-7)3-5(8)10(11)12/h3-4H,1-2H2,(H2,9,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTSSPHJKWSXJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)S(=O)(=O)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-nitro-2H,3H-benzo[e]1,4-dioxin-6-sulfonamide (chemical formula: C8H8N2O6S) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H8N2O6S
- Molecular Weight : 240.23 g/mol
- CAS Number : 43164296
- Inhibition of Protein Kinases :
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | References |
|---|---|---|
| Protein Kinase Inhibition | Modulation of kinase activity | , |
| Antimicrobial | Effective against specific bacteria | |
| Anti-inflammatory | Reduction in cytokine production |
Detailed Research Insights
- Protein Kinase Inhibition Study :
- Antimicrobial Testing :
- Inflammatory Response Modulation :
Comparison with Similar Compounds
Benzodithiazine Derivatives (Molecules, 2015)
Several benzodithiazine-based compounds from a 2015 study provide a basis for comparison (Table 1):
Key Differences :
- Core Heteroatoms : The target compound’s benzo-1,4-dioxin contains oxygen atoms, whereas benzodithiazines feature sulfur and nitrogen, altering electronic properties and ring stability.
- Functional Groups : The sulfonamide in the target compound contrasts with esters, hydrazines, or hydroxyl groups in benzodithiazines, affecting hydrogen-bonding and solubility.
- Thermal Stability : Benzodithiazines exhibit higher decomposition temperatures (252–315°C), possibly due to sulfur’s electron-withdrawing effects and rigid fused-ring systems.
7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine (PubChem)
This compound shares the benzo-1,4-dioxin core and nitro group with the target molecule but replaces the sulfonamide with an amine (-NH₂) at position 6 .
- Impact of Substituents : The amine group increases basicity compared to the sulfonamide’s acidity (pKa ~10 for -SO₂NH₂ vs. ~4.5 for -NH₂).
- Solubility : The sulfonamide’s -SO₂NH₂ group enhances water solubility via hydrogen bonding, whereas the amine may form salts but is less polar.
6-Nitro-2,3-bis(oxidanylidene)-1,4-dihydrobenzo[f]quinoxaline-7-sulfonamide
This quinoxaline-fused derivative (Table 2) shares the sulfonamide and nitro groups but introduces a bis-ketone quinoxaline system :
Structural Implications :
- The fused quinoxaline ring adds rigidity and molecular weight, reducing solubility compared to the simpler dioxin core.
Research Findings and Implications
- Synthetic Challenges : The target compound’s synthesis () involves managing nitro and sulfonamide groups, which may require protective strategies to avoid side reactions.
- Biological Relevance : Benzodithiazines (–4) are studied for antimicrobial activity, suggesting the target compound’s sulfonamide could enhance similar applications.
- Thermal Stability : The decomposition temperatures of benzodithiazines (252–315°C) vs. the unreported data for the target compound highlight the need for further thermal analysis.
Q & A
Q. Q1. What synthetic methodologies are recommended for preparing 7-nitro-2H,3H-benzo[e]1,4-dioxin-6-sulfonamide, and how can reaction conditions be optimized?
Answer:
- Synthesis Protocol : Begin with 2,3-dihydrobenzo[1,4]dioxin-6-amine as the precursor. React with 4-methylbenzenesulfonyl chloride under alkaline conditions (pH 9–10) at room temperature for 3–4 hours to introduce the sulfonamide group. Nitration can follow using a nitrating agent (e.g., HNO₃/H₂SO₄) under controlled conditions to avoid over-nitration .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and solvent polarity (e.g., DMF for improved solubility).
Q. Q2. Which analytical techniques are critical for characterizing the compound’s purity and structural integrity?
Answer:
- Primary Techniques :
- Advanced Validation : Pair with mass spectrometry (HRMS) to confirm molecular weight (theoretical: ~298.36 g/mol) and X-ray crystallography for absolute configuration .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in biological activity data (e.g., enzyme inhibition) across studies?
Answer:
- Data Reconciliation Framework :
- Contextual Variables : Compare assay conditions (pH, temperature, substrate concentration) and enzyme sources (e.g., α-glucosidase from microbial vs. mammalian sources) .
- Statistical Analysis : Apply ANOVA to identify outliers or batch effects. Use dose-response curves (IC₅₀) to normalize potency metrics.
- Theoretical Alignment : Cross-reference results with computational docking studies to validate binding modes (e.g., sulfonamide interactions with enzyme active sites) .
Q. Q4. What experimental design strategies are optimal for studying structure-activity relationships (SAR) in derivatives of this compound?
Answer:
Q. Q5. How can researchers integrate computational models (e.g., DFT, QSAR) with experimental data to predict physicochemical properties?
Answer:
- Methodological Workflow :
- DFT Calculations : Optimize geometry using B3LYP/6-31G* basis set to predict electronic properties (e.g., HOMO-LUMO gaps for redox stability).
- QSAR Modeling : Train models on datasets of sulfonamide derivatives to correlate descriptors (logP, polar surface area) with solubility or bioavailability.
- Validation : Cross-check predictions with experimental solubility assays (e.g., shake-flask method) and permeability (Caco-2 cell models) .
Q. Q6. What theoretical frameworks guide mechanistic studies of this compound’s interactions with biological targets?
Answer:
- Conceptual Foundations :
- Molecular Recognition Theory : Analyze hydrogen bonding and π-π stacking in enzyme-ligand complexes.
- Transition-State Theory : Model inhibition kinetics (e.g., competitive vs. non-competitive) using Lineweaver-Burk plots .
- Advanced Tools : Combine cryo-EM for structural insights with stopped-flow kinetics to resolve transient binding intermediates .
Q. Q7. How should researchers address reproducibility challenges in scaled-up synthesis?
Answer:
- Scale-Up Protocol :
- Quality Control : Adhere to ICH guidelines for stability testing (e.g., forced degradation under heat/humidity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
